Mass Shift vs. Unlabeled Parent
The target compound exhibits a molecular ion mass shift of +4.01 Da relative to the unlabeled parent compound (5-chloro-2-methoxybenzoic acid, MW 186.59), derived from the replacement of a ¹²C¹H₃ methoxy group with a ¹³C²H₃ group . This exceeds the industry-recommended minimum +3 Da threshold for reliable internal standardization in triple quadrupole LC-MS/MS, thereby eliminating isotopic cross-talk between the analyte and internal standard signals [1].
| Evidence Dimension | Molecular Weight Shift |
|---|---|
| Target Compound Data | +4.01 Da |
| Comparator Or Baseline | Unlabeled 5-chloro-2-methoxybenzoic acid (0 Da shift) |
| Quantified Difference | +4.01 Da absolute mass difference |
| Conditions | Calculated from molecular formulas: C₈H₇ClO₃ (186.59 g/mol) vs. C₇[¹³C]H₄D₃ClO₃ (190.60 g/mol) |
Why This Matters
A +4 Da mass shift ensures complete baseline separation of analyte and internal standard signals in LC-MS/MS, a prerequisite for validated bioanalytical methods per FDA/EMA guidelines.
- [1] KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Published 2020. View Source
